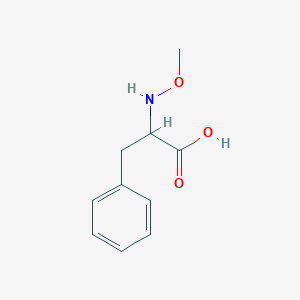![molecular formula C42H47Cl2N3O2P2Ru B12306602 Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B12306602.png)
Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) is a complex organometallic compound featuring ruthenium as the central metal atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) typically involves the coordination of ruthenium with the specified ligands under controlled conditions. The process generally includes:
Ligand Preparation: The ligands, such as (4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane and (S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole, are synthesized separately through multi-step organic synthesis.
Coordination Reaction: Ruthenium chloride is reacted with the prepared ligands in a suitable solvent, often under an inert atmosphere to prevent oxidation. The reaction is typically carried out at elevated temperatures to facilitate the coordination process.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes to meet industrial standards.
化学反应分析
Types of Reactions
Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of ruthenium.
Reduction: It can also be reduced, which may involve the addition of reducing agents such as hydrogen or hydrides.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent and temperature conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species.
科学研究应用
Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-C bond formation.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as ruthenium complexes have shown promise in targeting cancer cells.
Material Science: It is explored for its role in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism by which Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) exerts its effects involves coordination chemistry principles. The ruthenium center can interact with various substrates, facilitating reactions through:
Activation of Substrates: The compound can activate substrates by coordinating to them, making them more reactive.
Electron Transfer: It can participate in electron transfer processes, which are crucial in redox reactions.
Ligand Exchange: The ability to exchange ligands allows the compound to adapt to different reaction environments and conditions.
相似化合物的比较
Similar Compounds
Dichloro(1,5-cyclooctadiene)ruthenium(II): Another ruthenium complex used in catalysis.
Tris(2,2’-bipyridyl)ruthenium(II): Known for its photophysical properties and applications in photochemistry.
Ruthenium(II) tris(acetylacetonate): Used in various organic transformations and as a precursor for other ruthenium complexes.
Uniqueness
Dichloro[(4S,5S)-(+)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(S)-(-)-2-(i-propyl)methanamine)-1H-benzimidazole]ruthenium(II) is unique due to its specific ligand environment, which imparts distinct reactivity and selectivity in catalytic processes. The combination of chiral ligands and ruthenium provides opportunities for asymmetric synthesis and enantioselective reactions, setting it apart from other ruthenium complexes.
属性
分子式 |
C42H47Cl2N3O2P2Ru |
|---|---|
分子量 |
859.8 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C31H32O2P2.C11H15N3.2ClH.Ru/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28;1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;;;/h3-22,29-30H,23-24H2,1-2H3;3-7,10H,12H2,1-2H3,(H,13,14);2*1H;/q;;;;+2/p-2 |
InChI 键 |
QSACDIOLKHLTFP-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N.CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


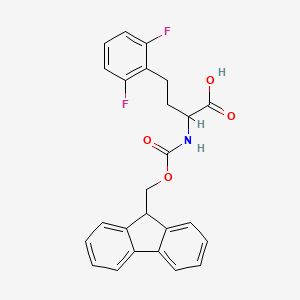
![rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans](/img/structure/B12306526.png)


![5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid](/img/structure/B12306546.png)

![[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12306564.png)
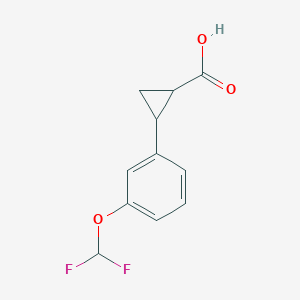
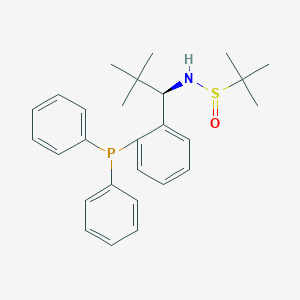
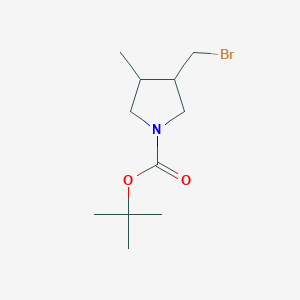
![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B12306593.png)
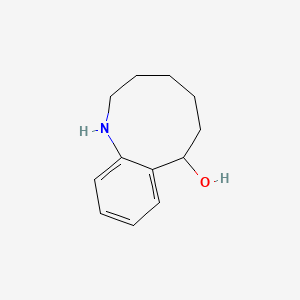
![rac-(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, cis](/img/structure/B12306610.png)
